molecular formula C29H34N6O3 B12421760 Egfr-IN-26

Egfr-IN-26

Cat. No.: B12421760
M. Wt: 514.6 g/mol
InChI Key: CZLZIJCQAQKFQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-26 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-26 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Egfr-IN-26 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.

    Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting cancer cell growth.

    Industry: Applied in the development of new cancer therapies and diagnostic tools

Mechanism of Action

Egfr-IN-26 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The inhibition of these pathways leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Egfr-IN-26 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound is unique in its structure and binding affinity. It has shown higher selectivity and potency in inhibiting certain EGFR mutants compared to other inhibitors .

List of Similar Compounds

This compound stands out due to its unique chemical structure and enhanced efficacy in targeting specific EGFR mutations, making it a valuable compound in cancer research and therapy development.

Properties

Molecular Formula

C29H34N6O3

Molecular Weight

514.6 g/mol

IUPAC Name

N-[1-(2-hydroxy-2-methylpropyl)-5-(1-methylpiperidin-4-yl)benzimidazol-2-yl]-2-(4-methoxypyridin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C29H34N6O3/c1-29(2,37)18-35-25-6-5-20(19-9-13-34(3)14-10-19)15-24(25)32-28(35)33-27(36)21-7-12-31-23(16-21)22-17-30-11-8-26(22)38-4/h5-8,11-12,15-17,19,37H,9-10,13-14,18H2,1-4H3,(H,32,33,36)

InChI Key

CZLZIJCQAQKFQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C2=C(C=C(C=C2)C3CCN(CC3)C)N=C1NC(=O)C4=CC(=NC=C4)C5=C(C=CN=C5)OC)O

Origin of Product

United States

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